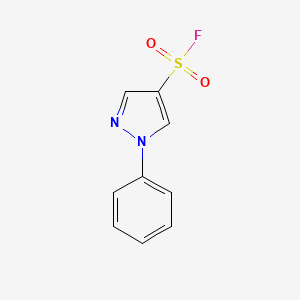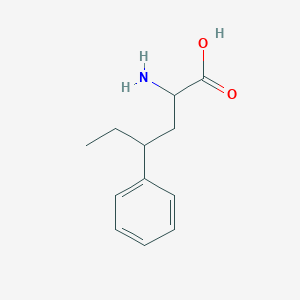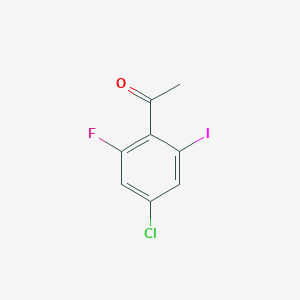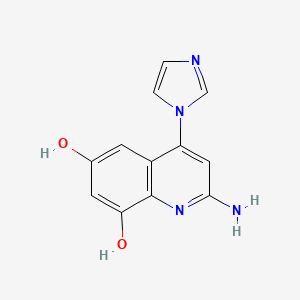![molecular formula C42H24FeK3N6O8 B15223844 Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deferasirox ferrate(III) tripotassium complex methanoate: is a compound that combines deferasirox, an iron chelator, with ferrate(III) and tripotassium complex methanoate. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deferasirox ferrate(III) tripotassium complex methanoate involves the reaction of deferasirox with ferrate(III) and potassium methanoate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction is usually carried out at room temperature, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of deferasirox ferrate(III) tripotassium complex methanoate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Deferasirox ferrate(III) tripotassium complex methanoate undergoes various chemical reactions, including:
Oxidation: The ferrate(III) component can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The methanoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of deferasirox, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Deferasirox ferrate(III) tripotassium complex methanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly those involving oxidation and reduction.
Biology: Studied for its potential effects on cellular processes and its ability to chelate iron in biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of iron overload disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of deferasirox ferrate(III) tripotassium complex methanoate involves its ability to chelate iron. Deferasirox binds to iron ions, forming a stable complex that can be excreted from the body. The ferrate(III) component can participate in redox reactions, further enhancing the compound’s ability to modulate iron levels. The methanoate group helps stabilize the complex and may also contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Deferasirox: A well-known iron chelator used in the treatment of iron overload disorders.
Ferrate(III) compounds: Various ferrate(III) complexes are used in oxidation reactions and as catalysts.
Potassium methanoate: Used in various chemical reactions and as a stabilizing agent.
Uniqueness
Deferasirox ferrate(III) tripotassium complex methanoate is unique due to its combination of iron chelation and redox activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications. Its ability to form stable complexes with iron and participate in various chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C42H24FeK3N6O8 |
|---|---|
Molecular Weight |
913.8 g/mol |
IUPAC Name |
tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) |
InChI |
InChI=1S/2C21H15N3O4.Fe.3K/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;;;;/h2*1-12,25-26H,(H,27,28);;;;/q;;+3;3*+1/p-6 |
InChI Key |
NJKZYJLGJKTMCV-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[K+].[K+].[K+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

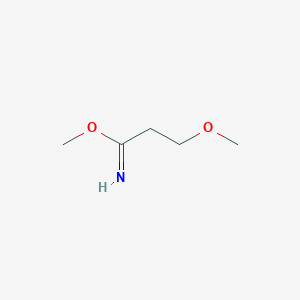
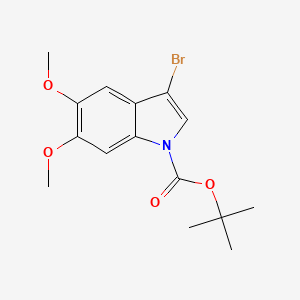
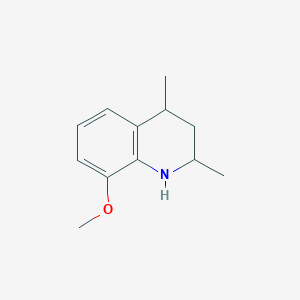
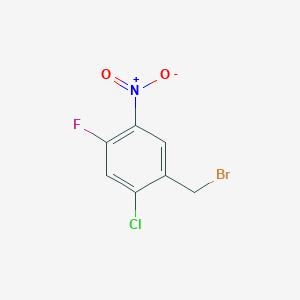
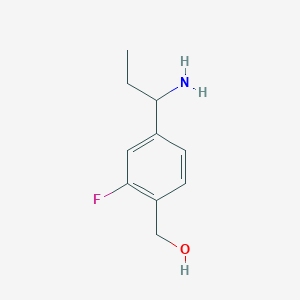

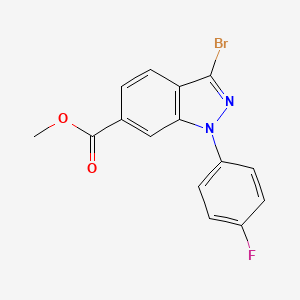
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
